1-Aminocyclopentane-1-carboximidamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13N3 |
|---|---|
Molecular Weight |
127.19 g/mol |
IUPAC Name |
1-aminocyclopentane-1-carboximidamide |
InChI |
InChI=1S/C6H13N3/c7-5(8)6(9)3-1-2-4-6/h1-4,9H2,(H3,7,8) |
InChI Key |
FGOWKAABTZTLMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=N)N)N |
Origin of Product |
United States |
The Pinner Reaction Pathway
The Pinner reaction is a classical method for converting nitriles into amidines. google.com It is a two-step process:
Imidate Salt Formation: The nitrile reacts with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride (HCl), to form an alkyl imidate salt (a Pinner salt). wikipedia.org
Ammonolysis: The isolated Pinner salt is then treated with ammonia (B1221849) to displace the alkoxy group and form the desired amidine. wikipedia.org
Optimization of the Pinner reaction focuses on controlling the reaction conditions to maximize the yield of the intermediate imidate and prevent side reactions. Low temperatures are crucial during the formation of the Pinner salt to avoid its decomposition into an amide and an alkyl chloride. wikipedia.org The use of highly reactive alcohols, such as 2,2,2-trifluoroethanol, can facilitate the formation of the intermediate imidate under milder conditions. organic-chemistry.org
Catalytic Hydrogenation Via Amidoxime Intermediate
An alternative, often milder, route proceeds through an amidoxime (B1450833) intermediate. This pathway involves:
Amidoxime Formation: The nitrile is treated with hydroxylamine (B1172632) to form an N-hydroxycarboximidamide (amidoxime).
Reductive Cleavage: The N-O bond of the amidoxime is cleaved via catalytic hydrogenation to yield the amidine.
This method avoids the harsh acidic conditions of the Pinner synthesis, making it suitable for substrates with acid-labile functional groups. tandfonline.com Optimization of the hydrogenation step involves the selection of an appropriate catalyst (e.g., Palladium on carbon, Raney nickel) and solvent system. For example, hydrogenation in a mixture of acetic acid and acetic anhydride (B1165640) has been reported to be effective. tandfonline.com
Direct Catalytic Addition of Amines
General Reaction Classes and Functional Group Transformations
The reactivity of 1-Aminocyclopentane-1-carboximidamide is characterized by the distinct chemical properties of its carboximidamide group and its cyclopentane (B165970) framework.
Nucleophilic and Electrophilic Reactivity of the Carboximidamide Group
The carboximidamide functional group, with its carbon-nitrogen double bond and amino substituents, is the primary site of reactivity in this compound. This group can exhibit both nucleophilic and electrophilic character.
The nitrogen atoms of the carboximidamide group possess lone pairs of electrons, rendering them nucleophilic. The specific nitrogen that acts as the primary nucleophile can be influenced by the reaction conditions and the nature of the electrophile. Protonation of one of the nitrogen atoms can enhance the electrophilicity of the central carbon atom, making it more susceptible to attack by nucleophiles.
Conversely, the carbon atom of the carboximidamide group is electrophilic due to the electron-withdrawing effects of the adjacent nitrogen atoms. This electrophilicity allows for reactions with a variety of nucleophiles. The reactivity of the carboximidamide carbon is influenced by the electronic environment and steric factors imposed by the cyclopentane ring.
Table 1: General Reactivity of the Carboximidamide Functional Group
| Reaction Type | Reactive Site on Carboximidamide | Attacking Species | General Outcome |
| Nucleophilic Attack | Carboximidamide Carbon | Nucleophile | Addition or substitution at the carbon center. |
| Electrophilic Attack | Carboximidamide Nitrogen | Electrophile | Addition or substitution at the nitrogen center. |
| Protonation | Carboximidamide Nitrogen | Acid | Formation of a carboximidamidium salt. |
Reactions Involving the Cyclopentane Ring System
The cyclopentane ring in this compound is a saturated carbocycle and is generally less reactive than the carboximidamide group. However, it can undergo transformations under specific conditions, such as free-radical halogenation or oxidation, leading to the introduction of new functional groups on the ring. The presence of the amino and carboximidamide groups can influence the regioselectivity of these reactions.
Detailed Reaction Mechanisms
A deeper understanding of the reactivity of this compound can be gained by examining the mechanisms of its key reactions.
Protonation-Deprotonation Equilibria and Their Impact on Reactivity
The basicity of the nitrogen atoms in the carboximidamide group plays a crucial role in its reactivity. Protonation-deprotonation equilibria can significantly alter the nucleophilicity and electrophilicity of the molecule.
The pKa value of a functional group indicates its acidity. When the pH of the solution is below the pKa, the group will be predominantly protonated, and when the pH is above the pKa, it will be deprotonated. reddit.com The amino group and the carboximidamide group in this compound will have distinct pKa values, and their protonation states will be pH-dependent.
Protonation of one of the nitrogen atoms in the carboximidamide group can increase the electrophilicity of the central carbon atom, making it more susceptible to nucleophilic attack. Conversely, deprotonation can enhance the nucleophilicity of the nitrogen atoms.
Table 2: Estimated pKa Values of Functional Groups Relevant to this compound
| Functional Group | Estimated pKa Range | Predominant form at pH 7 |
| Primary Amine (R-NH3+) | 9-11 | Protonated (R-NH3+) |
| Carboximidamidium ion | ~10-12 | Protonated |
| Carboxylic Acid | 3-5 | Deprotonated (R-COO-) |
Note: These are general estimated values and the exact pKa of the functional groups in this compound may vary.
Intramolecular Rearrangements and Cyclization Pathways
The spatial proximity of the amino group and the carboximidamide group on the same carbon atom of the cyclopentane ring can facilitate intramolecular reactions. Under certain conditions, such as heating or in the presence of a catalyst, intramolecular rearrangements or cyclizations could occur. For instance, the amino group could potentially act as an internal nucleophile, attacking the electrophilic carbon of the carboximidamide group, leading to the formation of a cyclic product. The stereochemistry of the cyclopentane ring would play a significant role in the feasibility and outcome of such reactions.
Catalytic Transformations and Selectivity Considerations
Catalysis can play a vital role in controlling the reactivity and selectivity of transformations involving this compound. Both acid and base catalysis can influence the protonation state of the molecule, thereby modulating its nucleophilic and electrophilic character.
Metal catalysts, such as palladium or rhodium complexes, could be employed to facilitate cross-coupling reactions or other transformations involving the carboximidamide group or potentially C-H activation on the cyclopentane ring. The choice of catalyst and reaction conditions would be critical in achieving the desired selectivity, distinguishing between the different reactive sites within the molecule. For instance, a catalyst could be designed to selectively promote a reaction at one of the nitrogen atoms of the carboximidamide group over the other or over the primary amino group.
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
No specific ¹H or ¹³C NMR spectral data for 1-Aminocyclopentane-1-carboximidamide are available in the surveyed literature. For related cyclopentane-containing molecules, the cyclopentyl protons typically appear as a complex multiplet in the aliphatic region of the ¹H NMR spectrum. The chemical shifts of the protons and carbons would be significantly influenced by the presence and tautomeric form of the amino and carboximidamide groups. Dynamic NMR studies would be required to investigate conformational changes of the cyclopentane (B165970) ring and restricted rotation around the C-N bonds of the amidine group, but such studies have not been reported for this compound.
Experimental mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation pathways of this compound, could not be found. High-resolution mass spectrometry would be essential to determine its exact mass and elemental composition.
Specific IR and UV-Vis spectra for this compound are not available. An IR spectrum would be expected to show characteristic absorption bands for N-H stretching vibrations of the amino and amidine groups, as well as a C=N stretching vibration for the imidamide functionality. UV-Vis spectroscopy would provide information on electronic transitions within the molecule, though significant absorption is not expected unless the molecule is derivatized with a chromophore.
X-ray Crystallography for Solid-State Structure Determination
There are no published crystal structures for this compound in crystallographic databases. A crystal structure would be invaluable for understanding the three-dimensional arrangement of the molecules in the solid state, including intermolecular interactions such as hydrogen bonding involving the amino and amidine groups, which would likely play a dominant role in the crystal packing.
Without a crystal structure, a definitive conformational analysis of this compound in the crystalline state is not possible. Such an analysis would reveal the precise bond lengths, bond angles, and torsion angles, providing insight into the conformation of the cyclopentane ring (e.g., envelope or twist conformation) and the geometry of the carboximidamide group.
Chiroptical Spectroscopy for Stereochemical Purity and Conformational Studies (e.g., Circular Dichroism)
Chiroptical spectroscopy, particularly circular dichroism (CD), serves as a powerful, non-destructive technique for the investigation of chiral molecules. This method relies on the differential absorption of left- and right-circularly polarized light by a chiral sample, providing valuable information on the absolute configuration and conformational preferences of stereoisomers. In principle, the application of CD spectroscopy to this compound could offer significant insights into its three-dimensional structure in solution, a critical aspect for understanding its chemical and biological properties.
The enantiomeric purity of this compound is a key parameter that can be assessed using chiroptical methods. Enantiomers, being mirror images, produce CD spectra that are exact mirror images of each other. Therefore, the CD spectrum of an enantiomerically pure sample would exhibit a distinct pattern of positive and negative Cotton effects. Any deviation from this, or a diminished signal intensity, could indicate the presence of the opposing enantiomer, allowing for the quantification of enantiomeric excess.
Furthermore, conformational analysis of the flexible cyclopentane ring in this compound could be explored through CD spectroscopy. The puckering of the five-membered ring leads to different spatial arrangements of the amino and carboximidamide functional groups. These different conformations can have distinct chiroptical signatures. By comparing experimentally obtained CD spectra with theoretical calculations for different possible conformers, it is possible to deduce the predominant conformation in solution. Such studies are often complemented by variable temperature CD measurements, which can provide information on the thermodynamic parameters associated with conformational equilibria.
Computational Chemistry and Theoretical Studies
Electronic Structure and Bonding Analysis
The analysis of the electronic structure and bonding provides a fundamental understanding of the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. als-journal.comlongdom.org It is a widely used tool in computational chemistry for its balance of accuracy and computational cost, making it suitable for studying molecular systems. longdom.org DFT calculations can determine the ground-state energy, electron density, and other molecular properties. longdom.org
For 1-Aminocyclopentane-1-carboximidamide, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), would be employed to optimize the molecular geometry. nih.gov This process finds the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. als-journal.com The results of such calculations allow for the verification of experimentally obtained crystal structures or can be used to predict structures when experimental data is unavailable. nih.gov
Key parameters that would be calculated using DFT include:
Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.
Electrostatic Potential (ESP): The ESP map illustrates the charge distribution and is used to predict intermolecular interactions, such as hydrogen bonding.
Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the charge on each atom, providing insight into the polarity of bonds. nih.gov
| Calculated Property | Theoretical Method | Significance for this compound |
| Optimized Geometry | DFT (e.g., B3LYP/6-311G(d,p)) | Predicts stable 3D structure, bond lengths, and angles. nih.govnih.gov |
| Electron Density | DFT | Identifies nucleophilic and electrophilic centers. |
| Electrostatic Potential | DFT | Visualizes charge distribution, predicts interaction sites. researchgate.net |
| Atomic Charges | NBO Analysis | Quantifies the polarity of covalent bonds within the molecule. nih.gov |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, combining atomic orbitals to form molecular orbitals that span the entire molecule. researchgate.net These orbitals are either bonding, antibonding, or non-bonding. The energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance.
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). For this compound, the HOMO is expected to be localized on the nitrogen atoms of the amino and imidamide groups, which possess lone pairs of electrons.
LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons (its electrophilicity). The LUMO is likely centered on the C=N double bond of the carboximidamide group.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests the molecule is more reactive.
DFT calculations are commonly used to compute the energies and visualize the shapes of these frontier orbitals, providing a quantitative basis for predicting chemical behavior.
Conformational Landscapes and Energy Minima
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that result from rotation about single bonds and their relative energies. lumenlearning.comchemistrysteps.com For a flexible molecule like this compound, this analysis is key to understanding its structure and biological activity. ijpsr.com
A Potential Energy Surface (PES) is a multidimensional mathematical map that represents the energy of a molecule as a function of its geometry. longdom.org By mapping the PES, chemists can identify stable conformations (energy minima) and the energy barriers for converting between them (saddle points or transition states). longdom.orgresearchgate.net
For this compound, the PES would be explored by systematically changing key dihedral angles, such as those governing the puckering of the cyclopentane (B165970) ring and the rotation around the single bond connecting the ring to the carboximidamide group. The cyclopentane ring is not planar and exists in various puckered conformations, typically described as "envelope" and "twist" forms. Quantum mechanical calculations can determine the relative energies of these ring conformations. nih.gov
The relative stability of different conformers is determined by a balance of various intramolecular interactions. lumenlearning.com In this compound, several non-covalent interactions are expected to play a significant role:
Steric Hindrance: Repulsive interactions between bulky groups favor conformations where these groups are far apart. The geminal amino and carboximidamide groups on the cyclopentane ring create significant steric crowding, which restricts rotational freedom.
Hydrogen Bonding: The presence of multiple N-H groups (donors) and nitrogen atoms with lone pairs (acceptors) allows for the possibility of intramolecular hydrogen bonds. For example, a hydrogen bond could form between the amino group and the imine nitrogen of the carboximidamide moiety, which would stabilize specific conformations.
Torsional Strain: This arises from eclipsing interactions between bonds on adjacent atoms. The molecule will preferentially adopt staggered conformations to minimize this strain.
Computational methods can quantify the energetic contributions of these interactions to identify the most stable conformers in the gas phase or in solution. nih.gov
Tautomerism and Basicity Investigations
The carboximidamide group is known to exhibit tautomerism, which involves the migration of a proton. Furthermore, the presence of multiple nitrogen atoms makes the molecule basic.
The imidamide functional group, C(=NH)NH2, can exist in different tautomeric forms. Theoretical calculations are essential for determining the relative stability of these tautomers. For the analogous acylaminoguanidines, studies have shown that the position of the proton can significantly alter the electronic properties and stability, with zwitterionic forms being predominant in polar media. researchgate.net For this compound, the primary tautomeric equilibrium would involve the imine and amine protons of the carboximidamide group. DFT calculations can predict the Gibbs free energy of each tautomer, allowing for the determination of their equilibrium populations.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to identify transition states, intermediates, and determine the activation energies associated with each step. This information provides a detailed understanding of the reaction kinetics and thermodynamics.
For this compound, a potential reaction of interest is its hydrolysis, which would lead to the corresponding carboxamide. The mechanism of this reaction can be modeled using DFT or other quantum mechanical methods. The calculations would involve locating the transition state for the nucleophilic attack of water or a hydroxide (B78521) ion on the carbon atom of the amidine group. nih.gov The geometry and energy of the transition state are critical for understanding the reaction rate.
Transition state theory can be applied to the computed data to estimate reaction rate constants. researchgate.net Such studies can reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate.
Illustrative Hypothetical Reaction Pathway Analysis for Hydrolysis
| Reaction Step | Description | Illustrative Activation Energy (kcal/mol) |
| Step 1 | Nucleophilic attack of water on the amidine carbon | 20 - 25 |
| Step 2 | Proton transfer to a nitrogen atom | 5 - 10 |
| Step 3 | C-N bond cleavage and release of ammonia (B1221849) | 10 - 15 |
Disclaimer: The values in this table are hypothetical and for illustrative purposes only, based on general knowledge of amidine and amide hydrolysis mechanisms. Specific computational studies on the reaction pathways of this compound are not available in the cited literature.
Derivatization and Functionalization Strategies
Modification of the Carboximidamide Group
The nitrogen atoms of the carboximidamide group can undergo N-substitution reactions, such as alkylation, to yield N-substituted derivatives. While direct N-alkylation of carboximidamides can sometimes be challenging due to the presence of multiple nucleophilic nitrogen atoms and potential for over-alkylation, modern synthetic methods offer pathways to achieve controlled substitution. For instance, reactions with alkyl halides under basic conditions are a common approach. The choice of base and solvent system can influence the selectivity and yield of the mono-, di-, or tri-substituted products. Protecting group strategies may also be employed to direct the alkylation to a specific nitrogen atom.
Table 1: Potential N-Substitution Reactions of 1-Aminocyclopentane-1-carboximidamide
| Reagent Class | Reaction Type | Potential Product |
| Alkyl Halides (e.g., R-X) | N-Alkylation | N-Alkyl-1-aminocyclopentane-1-carboximidamide |
| Acyl Chlorides (e.g., RCOCl) | N-Acylation | N-Acyl-1-aminocyclopentane-1-carboximidamide |
| Sulfonyl Chlorides (e.g., RSO₂Cl) | N-Sulfonylation | N-Sulfonyl-1-aminocyclopentane-1-carboximidamide |
This table represents potential reactions based on the known reactivity of carboximidamide groups.
Carboximidamides are precursors in the synthesis of more complex guanidinium (B1211019) groups. Guanidinylation reactions involve the transformation of the carboximidamide moiety into a guanidine (B92328) by reacting it with an amine. This conversion is a powerful tool for introducing a highly basic and strongly hydrogen-bonding guanidinium group, which is a common feature in many biologically active molecules. Various reagents and methods have been developed for the synthesis of guanidines from amines and a guanylating agent. In the context of this compound, the carboximidamide group itself could potentially act as a synthon for more elaborate guanidine structures, although it is more common for amines to be guanidinylated using specific reagents like pyrazole-1-carboxamidine derivatives. organic-chemistry.org The synthesis of guanidines can be achieved through various classical methods, often involving the use of guanylating agents that react with primary or secondary amines. google.com
Functionalization of the Cyclopentane (B165970) Ring
Modification of the cyclopentane ring allows for the introduction of additional chemical diversity and the creation of new stereocenters, which can significantly impact the molecule's conformation and biological interactions.
Direct C-H functionalization of the cyclopentane ring presents a modern and efficient approach to introduce substituents. While challenging, recent advances in catalysis have enabled the selective activation of C-H bonds. For cyclic amines, methods for the α-functionalization of C-H bonds have been developed, often proceeding through the formation of an imine intermediate. nih.gov Such strategies could potentially be adapted for the functionalization of the cyclopentane ring in derivatives of this compound, although the presence of the carboximidamide group may influence the reaction's feasibility and regioselectivity. Geminal group-directed C-H functionalization is another emerging strategy that could be explored. hznu.edu.cn
The stereoselective synthesis of substituted 1-aminocyclopentane derivatives is crucial for exploring the stereochemistry-activity relationships of its analogs. Synthetic routes starting from chiral precursors or employing asymmetric catalysis can be used to introduce substituents on the cyclopentane ring with high stereocontrol. For example, stereoselective synthetic routes have been developed for the introduction of side chains at various positions of aminocyclopentanecarboxylic acid (ACPC), a structurally related compound. nih.gov These methods, which can involve ring-opening of bicyclic intermediates, provide a framework for the stereocontrolled synthesis of substituted this compound derivatives. nih.gov The construction of chiral quaternary centers on a cyclopentane ring has also been achieved through methods like C-H insertion of alkylidenecarbenes. nih.gov
Development of Conjugates and Probes
The chemical structure of this compound is amenable to the development of conjugates and probes for various applications in chemical biology and medicinal chemistry.
The primary amine group is a versatile handle for bioconjugation. It can be readily coupled to other molecules, such as proteins, peptides, or fluorescent dyes, through the formation of stable amide bonds. youtube.com This allows for the creation of targeted drug delivery systems, imaging agents, or affinity probes. For instance, the amine can be acylated with a linker that bears a reactive group for subsequent attachment to a biomolecule.
Furthermore, the scaffold of this compound can be modified to incorporate fluorescent probes. By attaching a fluorophore to the molecule, its uptake, distribution, and interaction with biological targets can be visualized and quantified using fluorescence microscopy and spectroscopy. The choice of fluorophore can be tailored to the specific application, with a wide range of fluorescent dyes with different excitation and emission properties being commercially available. researchgate.net
Table 2: Potential Conjugation and Probe Development Strategies
| Application | Strategy | Linkage |
| Bioconjugation | Coupling of the primary amine with an activated carboxylic acid on a biomolecule or linker. | Amide bond |
| Fluorescent Probes | Attachment of a fluorescent dye (e.g., via an amide linkage to the primary amine). | Covalent bond |
| Affinity Probes | Incorporation of a photoreactive group or a tag for pull-down experiments. | Covalent bond |
This table outlines potential strategies for developing conjugates and probes based on the functional groups present in this compound.
1 Aminocyclopentane 1 Carboximidamide As a Key Synthetic Intermediate
Role in the Construction of Complex Organic Molecules
The geminal arrangement of an amino group and a carboximidamide on a cyclopentane (B165970) ring makes 1-Aminocyclopentane-1-carboximidamide a valuable building block for introducing spirocyclic junctions or densely functionalized cyclopentyl moieties into larger, more complex organic molecules. The primary amine can serve as a nucleophile or be transformed into various other functional groups, while the amidine unit offers multiple reactive sites for carbon-carbon and carbon-heteroatom bond formation.
The synthesis of related aminocyclopentane derivatives, such as 1-aminocyclopentanecarbonitrile, is a well-established process often starting from cyclopentanone. This nitrile precursor is a key intermediate in the synthesis of the antihypertensive drug Irbesartan, highlighting the pharmaceutical relevance of this structural class. The conversion of the nitrile to a carboximidamide would provide a gateway to a different set of chemical transformations, enabling the construction of novel molecular architectures.
Table 1: Potential Transformations of this compound in Complex Molecule Synthesis
| Functional Group | Potential Reaction | Resulting Structure |
| Primary Amine | Acylation | Amide linkage |
| Reductive Amination | Secondary or tertiary amine | |
| Diazotization | Versatile diazonium salt intermediate | |
| Carboximidamide | Cyclocondensation | Heterocyclic ring systems |
| N-Alkylation/Arylation | Substituted amidines | |
| Hydrolysis | Carboxamide or carboxylic acid |
Application in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly generate large libraries of diverse compounds for high-throughput screening in drug discovery and materials science. The bifunctional nature of this compound makes it an ideal scaffold for such applications. The primary amine and the amidine group can be selectively and sequentially functionalized with a variety of building blocks, leading to the creation of a focused library of compounds based on the cyclopentyl core.
For instance, the primary amine could be acylated with a diverse set of carboxylic acids, while the amidine could be reacted with various electrophiles. This parallel synthesis approach allows for the generation of thousands of unique compounds from a single, versatile intermediate. The rigid cyclopentane backbone provides a defined three-dimensional orientation for the appended functionalities, which is crucial for exploring structure-activity relationships (SAR).
Table 2: Exemplary Combinatorial Library Synthesis Scheme
| Step | Reagent Class 1 (for Amine) | Reagent Class 2 (for Amidine) | Resulting Library |
| 1 | Diverse Carboxylic Acids | - | Library of N-acylated intermediates |
| 2 | - | Diverse Alkyl/Aryl Halides | Library of N-acylated, N'-substituted amidines |
| 3 | Diverse Sulfonyl Chlorides | - | Library of N-sulfonylated intermediates |
| 4 | - | Diverse Aldehydes (via reductive amination) | Library of N-sulfonylated, N'-substituted amidines |
Precursor for Heterocyclic Compounds and Scaffold Assembly
The carboximidamide functional group is a well-known precursor for the synthesis of a wide array of nitrogen-containing heterocycles. By reacting this compound with appropriate bifunctional reagents, a variety of fused and spirocyclic heterocyclic systems can be assembled. These heterocyclic scaffolds are of immense interest in medicinal chemistry due to their prevalence in biologically active natural products and synthetic drugs.
For example, reaction with β-dicarbonyl compounds could lead to the formation of pyrimidine rings, while reaction with α-haloketones could yield imidazole derivatives. The presence of the geminal amino group on the cyclopentane ring offers further opportunities for intramolecular cyclizations, leading to complex, three-dimensional structures. A notable example of a related scaffold is the formation of 1,3-diazaspiro[4.4]non-1-en-4-one, a core component of Irbesartan, which is synthesized from 1-amino-1-cyanocyclopentane. The carboximidamide derivative would provide access to analogous spiro-heterocycles with an exocyclic amine functionality, such as 1,3-diazaspiro[4.4]non-1-en-2-amine.
Table 3: Potential Heterocyclic Systems from this compound
| Reagent | Resulting Heterocycle |
| 1,3-Diketones | Spiro-dihydropyrimidines |
| α-Haloketones | Spiro-dihydroimidazoles |
| Isothiocyanates | Spiro-dihydrothiadiazoles |
| Carbon Disulfide | Spiro-thiazolidine-2-thiones |
Biochemical Research Applications of 1 Aminocyclopentane 1 Carboximidamide Derivatives Non Clinical Focus
Integration into Peptide Mimetics and Constrained Peptides
The incorporation of non-natural amino acids is a key strategy in the design of peptide mimetics to overcome the limitations of natural peptides, such as poor metabolic stability and conformational flexibility. Cyclic amino acids, like the hypothetical 1-aminocyclopentane-1-carboximidamide, are of particular interest as they can introduce conformational constraints into a peptide backbone. This rigidity can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target.
The cyclopentane (B165970) ring would restrict the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to more defined secondary structures. The carboximidamide group, being a bioisostere of a peptide bond or an arginine side chain, could engage in specific hydrogen bonding interactions with target proteins. While specific examples incorporating this compound are not documented, studies on analogous compounds like 1-aminocyclopropane-1-carboxylic acid and 1-aminocyclobutane-1-carboxylic acid have demonstrated their utility in creating conformationally constrained peptide analogs. nih.govnih.gov These analogs have been shown to adopt regular structures such as α-helices and γ-turns. nih.govnih.gov
Table 1: Potential Structural Effects of Incorporating this compound into Peptides
| Structural Feature | Predicted Effect on Peptide Properties | Rationale |
| Cyclopentane Ring | Increased conformational rigidity | Restriction of backbone dihedral angles (φ, ψ) |
| Enhanced metabolic stability | Steric hindrance preventing enzymatic degradation | |
| Carboximidamide Group | Potential for specific hydrogen bonding | Mimics the guanidinium (B1211019) group of arginine or peptide bonds |
| Increased basicity | The carboximidamide moiety is a strong base |
Design of Ligands for Receptor Binding Studies (e.g., Neuropeptide Y receptor ligands)
The Neuropeptide Y (NPY) receptor family is a group of G-protein coupled receptors involved in various physiological processes. nih.gov The development of selective ligands for these receptors is crucial for studying their function. nih.gov Arginine residues in endogenous peptide ligands often play a critical role in receptor binding. The carboximidamide group of this compound could serve as a mimetic of the guanidinium group of arginine.
By incorporating this non-natural amino acid into peptide sequences targeting NPY receptors, it may be possible to develop novel ligands with altered selectivity and affinity profiles. The cyclopentane scaffold would provide a rigid framework to orient the carboximidamide group for optimal interaction with the receptor's binding pocket. While no studies have specifically reported the use of this compound derivatives as NPY receptor ligands, the principle of using arginine mimetics is a well-established strategy in the design of receptor antagonists. rsc.org
Enzyme Substrate or Inhibitor Analog Development
Enzyme inhibitors are valuable tools in biochemical research for elucidating enzyme mechanisms and biological pathways. nih.govmdpi.com The design of enzyme inhibitors often involves creating substrate analogs that bind to the active site but are not processed, or that bind irreversibly.
A this compound moiety could be incorporated into molecules designed to inhibit enzymes that recognize arginine or have a cationic binding pocket. For example, proteases that cleave after arginine residues could be targeted. The carboximidamide group would mimic the substrate's side chain, while the cyclopentane ring could provide steric bulk to prevent catalysis. Although specific examples are lacking for this compound, the general approach of using non-hydrolyzable substrate mimics is a cornerstone of enzyme inhibitor design. nih.gov
Probes for Biological System Interrogation
Molecular probes are essential for studying biological systems. These can include fluorescently labeled molecules, affinity probes, or photoaffinity labels. Derivatives of this compound could be functionalized to serve as molecular probes.
For instance, a fluorescent dye could be attached to the amino group or the cyclopentane ring, creating a tool to visualize the localization of a target protein that binds to the carboximidamide-containing ligand. Similarly, a biotin (B1667282) tag could be incorporated for affinity purification of the target protein. The development of such probes would be contingent on identifying a biological target that specifically interacts with the this compound scaffold. While the synthesis of fluorescent probes based on amide-containing molecules is a common practice, specific applications involving this compound have not been reported. nih.gov
Advanced Analytical Methodologies for Research Purposes
Chromatographic Separation Techniques
Detailed methods for the chromatographic separation of 1-Aminocyclopentane-1-carboximidamide are not available in published research. The development of such techniques would be a prerequisite for its quantification and characterization.
High-Performance Liquid Chromatography (HPLC) Method Development
No specific High-Performance Liquid Chromatography (HPLC) methods have been developed or validated for the analysis of this compound. General principles of HPLC would suggest that a reversed-phase column could be a starting point, but optimal conditions such as mobile phase composition, pH, column type, and detector settings have not been documented for this particular analyte.
Gas Chromatography (GC) for Volatile Derivatives
There are no published Gas Chromatography (GC) methods for the analysis of this compound. Due to the compound's presumed low volatility and polar nature (containing primary amine and carboximidamide groups), direct GC analysis would likely be unfeasible. Analysis would necessitate a derivatization step to create a more volatile and thermally stable version of the molecule, but no such derivatization strategies for this specific compound have been reported.
Mass Spectrometry-Based Quantification and Characterization
While mass spectrometry is a powerful tool for quantification and characterization, specific applications for this compound have not been described in the available literature.
LC-MS/MS for Trace Analysis in Complex Research Matrices
No Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) methods for the trace analysis of this compound in any matrix have been published. The development of such a method would require, at a minimum, the determination of precursor and product ion transitions, which are currently undocumented.
High-Resolution Mass Spectrometry for Structural Confirmation
There are no reports on the use of High-Resolution Mass Spectrometry (HRMS) to confirm the structure of this compound. HRMS would be a critical tool for verifying its elemental composition via accurate mass measurement, but this data is not present in the scientific literature.
Sample Preparation and Derivatization Strategies for Analytical Enhancements
No specific sample preparation protocols or derivatization strategies for this compound have been documented. Research into suitable extraction techniques (e.g., solid-phase extraction, liquid-liquid extraction) and derivatization reagents to improve chromatographic behavior or detection sensitivity has not been published for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
